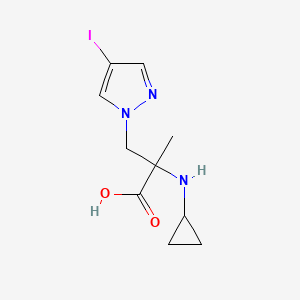
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound features a trifluoroethyl group, which can impart unique chemical properties such as increased stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate can be achieved through esterification reactions. One common method involves the reaction of 1,3-diethyl malonate with prop-2-en-1-yl bromide and 2,2,2-trifluoroethyl alcohol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: May serve as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate depends on its specific application. In general, the trifluoroethyl group can enhance the compound’s reactivity and stability, allowing it to interact with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions.
相似化合物的比较
Similar Compounds
1,3-Diethyl 2-(prop-2-en-1-yl)propanedioate: Lacks the trifluoroethyl group, resulting in different chemical properties.
1,3-Diethyl 2-(2,2,2-trifluoroethyl)propanedioate: Lacks the prop-2-en-1-yl group, affecting its reactivity and applications.
Uniqueness
The presence of both the prop-2-en-1-yl and trifluoroethyl groups in 1,3-Diethyl 2-(prop-2-en-1-yl)-2-(2,2,2-trifluoroethyl)propanedioate imparts unique chemical properties, making it a versatile compound for various applications. The trifluoroethyl group enhances stability and reactivity, while the prop-2-en-1-yl group provides additional functionalization options.
属性
分子式 |
C12H17F3O4 |
|---|---|
分子量 |
282.26 g/mol |
IUPAC 名称 |
diethyl 2-prop-2-enyl-2-(2,2,2-trifluoroethyl)propanedioate |
InChI |
InChI=1S/C12H17F3O4/c1-4-7-11(8-12(13,14)15,9(16)18-5-2)10(17)19-6-3/h4H,1,5-8H2,2-3H3 |
InChI 键 |
UBJDKKPPXBAJLY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC=C)(CC(F)(F)F)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)
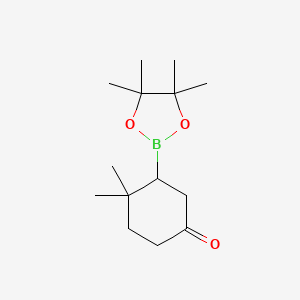
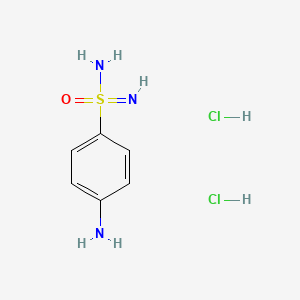
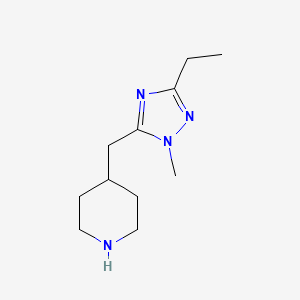
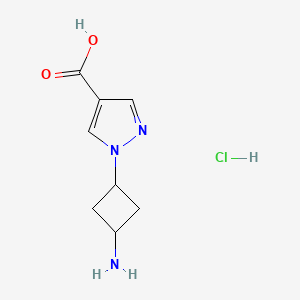
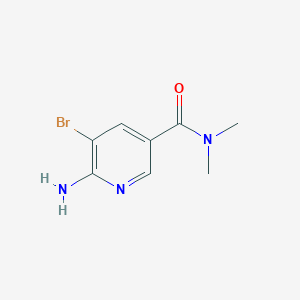
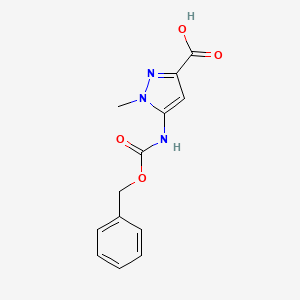
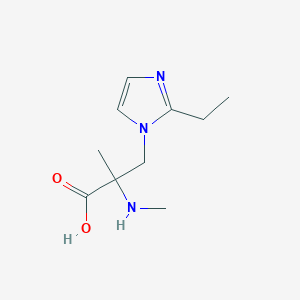
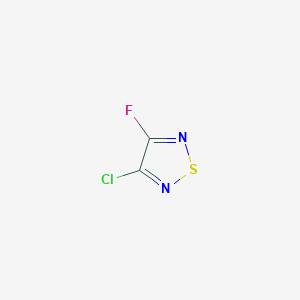
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)

